Cas no 10474-32-5 (1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl-)
1H-Inden-1-one, 2,3-dihydro-2-methyl-2-phenyl- is a versatile organic compound with a complex structure. It exhibits unique chemical properties, including aromaticity and a hydroxyl group, which make it suitable for various synthetic applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and dyes. Its structural features contribute to its effectiveness in targeted reactions, offering a reliable option for chemical synthesis.
10474-32-5 structure
Product Name:1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl-
CAS No:10474-32-5
MF:C16H14O
MW:222.281764507294
MDL:MFCD00046318
CID:182252
PubChem ID:112046
Update Time:2025-07-31
1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl-
- 2-methyl-2-phenyl-3H-inden-1-one
- 2-METHYL-2-PHENYL-INDAN-1-ONE
- 2-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one
- 2-Methyl-2-phenylindan-1-one
- 2-Methyl-2-phenyl-1-indanone
- 2,3-Dihydro-2-methyl-2-phenyl-1H-inden-1-one
- 2-Methyl-2-phenyl-2,3-dihydro-1H-indene-1-one
- AKOS015963042
- 10474-32-5
- FT-0719480
- NS00052365
- SCHEMBL9641039
- EINECS 233-966-9
- DTXSID00909165
-
- MDL: MFCD00046318
- Inchi: 1S/C16H14O/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(16)17/h2-10H,11H2,1H3
- InChI Key: CVZWTVDMZYGOSX-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2CC1(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 222.10452
- Monoisotopic Mass: 222.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.124
- Boiling Point: 335.4°Cat760mmHg
- Flash Point: 143.3°C
- Refractive Index: 1.6
- PSA: 17.07
- LogP: 3.38330
1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K74889-1g |
2-METHYL-2-PHENYL-INDAN-1-ONE |
10474-32-5 | 95% | 1g |
$995 | 2025-02-24 | |
| eNovation Chemicals LLC | K74889-1g |
2-METHYL-2-PHENYL-INDAN-1-ONE |
10474-32-5 | 95% | 1g |
$995 | 2024-06-09 | |
| eNovation Chemicals LLC | K74889-1g |
2-METHYL-2-PHENYL-INDAN-1-ONE |
10474-32-5 | 95% | 1g |
$995 | 2025-03-03 | |
| eNovation Chemicals LLC | K74889-1g |
2-METHYL-2-PHENYL-INDAN-1-ONE |
10474-32-5 | 95% | 1g |
$995 | 2025-03-03 |
1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl- Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
10474-32-5 (1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl-) Related Products
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